
4,4-Dimetilciclohexano-1-sulfonamida
Descripción general
Descripción
“4,4-Dimethylcyclohexane-1-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
Sulfonamides can be synthesized directly from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They can inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .Physical And Chemical Properties Analysis
The molecular formula of “4,4-Dimethylcyclohexane-1-sulfonamide” is C8H17NO2S . The molecular weight is 191.29 g/mol .Aplicaciones Científicas De Investigación
Química Medicinal: Posibles Aplicaciones Antibacterianas
4,4-Dimetilciclohexano-1-sulfonamida: puede tener aplicaciones potenciales en química medicinal debido al grupo sulfonamida presente en su estructura. Las sulfonamidas son conocidas por sus propiedades antibacterianas y pueden inhibir el crecimiento de bacterias al interferir con la síntesis de ácido fólico, un nutriente esencial para el crecimiento bacteriano . Este compuesto podría explorarse para su eficacia contra infecciones bacterianas y su posible uso en el desarrollo de nuevos medicamentos antibacterianos.
Ciencia de los Materiales: Síntesis de Materiales Avanzados
En la ciencia de los materiales, This compound podría utilizarse como precursor o bloque de construcción para la síntesis de materiales avanzados. Su estructura molecular podría ser beneficiosa para crear polímeros o copolímeros con propiedades únicas, como mayor durabilidad o resistencia química .
Química Industrial: Optimización de Procesos
El papel del compuesto en la química industrial podría implicar la optimización de procesos. Podría servir como intermedio en la síntesis de compuestos químicos más complejos. Su estabilidad y reactividad podrían ser ventajosas para diseñar procesos industriales eficientes con mayores rendimientos y menor producción de residuos .
Ciencia Ambiental: Mitigación de la Contaminación
En la ciencia ambiental, la investigación podría centrarse en el uso de This compound en estrategias de mitigación de la contaminación. Sus propiedades químicas podrían hacerlo adecuado para su uso en la descomposición o neutralización de contaminantes ambientales nocivos, contribuyendo a un aire y agua más limpios .
Química Analítica: Cromatografía y Espectroscopia
Este compuesto podría tener aplicaciones en química analítica, particularmente en cromatografía y espectroscopia. Podría actuar como un estándar o compuesto de referencia en la calibración de instrumentos o en el desarrollo de nuevos métodos analíticos para la detección y cuantificación de diversas sustancias .
Bioquímica: Estudios de Inhibición Enzimática
En bioquímica, This compound podría investigarse por su posible papel como inhibidor enzimático. Debido al grupo sulfonamida, podría interactuar con enzimas que dependen de vías sensibles a la sulfonamida, proporcionando información sobre las funciones y mecanismos enzimáticos .
Farmacología: Desarrollo y Pruebas de Fármacos
Las aplicaciones farmacológicas de este compuesto podrían ser vastas. Podría utilizarse en el desarrollo y las pruebas de fármacos, particularmente en el descubrimiento de nuevos agentes terapéuticos. Sus características estructurales podrían ser clave en la modulación de las propiedades farmacocinéticas y farmacodinámicas de los nuevos fármacos .
Química Orgánica: Análisis Conformacional
Finalmente, en química orgánica, This compound podría utilizarse en estudios de análisis conformacional. Comprender sus conformaciones estables podría proporcionar información valiosa para el diseño de nuevos compuestos orgánicos con las propiedades químicas y físicas deseadas .
Mecanismo De Acción
Target of Action
Sulfonamides target a bacterial enzyme known as dihydropteroate synthetase. This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. They inhibit this enzyme by competing with PABA for the active site, thereby preventing the synthesis of folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are the building blocks of DNA. This prevents the bacteria from replicating and growing .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract and are distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis leads to a decrease in bacterial replication, thereby limiting the spread of the bacterial infection .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, they can be inactivated by light and heat, and their absorption can be affected by the pH of the stomach .
Safety and Hazards
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Direcciones Futuras
While specific future directions for “4,4-Dimethylcyclohexane-1-sulfonamide” are not mentioned in the papers retrieved, sulfonamides continue to be an important class of synthetic antimicrobial drugs . Their high stability, favorable physicochemical properties, and three-dimensional shape make them a rich variety of medicines .
Propiedades
IUPAC Name |
4,4-dimethylcyclohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXYRPFRFQMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
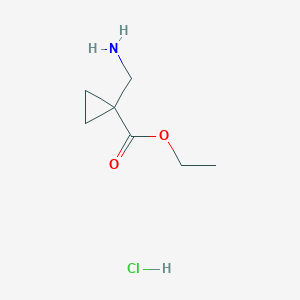
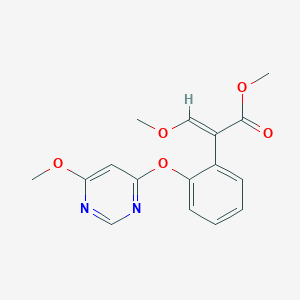
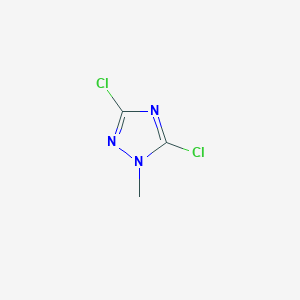
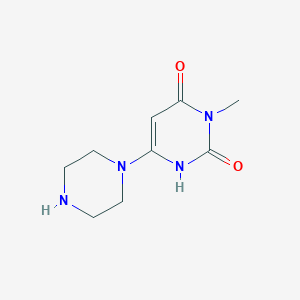

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)
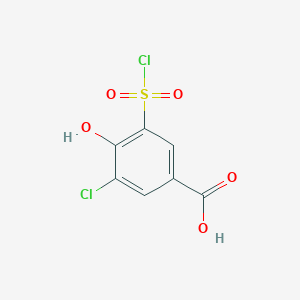
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
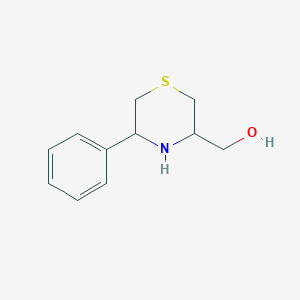
![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)
![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)